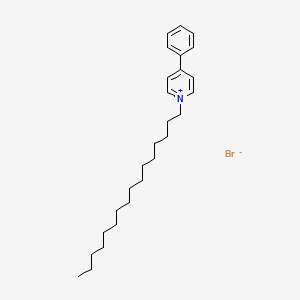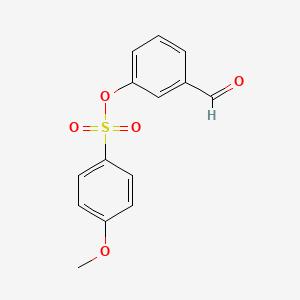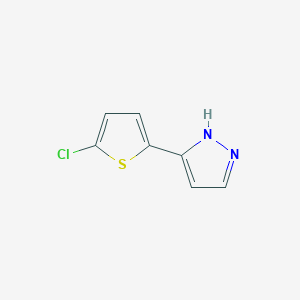
1-Hexadecyl-4-phenylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyridinium salts, which include 1-Hexadecyl-4-phenylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthetic routes of pyridinium salts have been highlighted in various studies .Molecular Structure Analysis
The molecular weight of 1-Hexadecyl-4-phenylpyridinium bromide is 460.544 . The InChI code for this compound is1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27 (22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 . Chemical Reactions Analysis
Alkyl halides, like 1-Hexadecyl-4-phenylpyridinium bromide, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical And Chemical Properties Analysis
1-Hexadecyl-4-phenylpyridinium bromide is a white to yellow solid . It should be stored at a temperature of 2-8°C .科学的研究の応用
Electrochemical Studies
Research by Gounili et al. (1992) explored the one-electron reductions of 1-hexadecyl-4-carbomethoxypyridinium ions, including 1-hexadecyl derivatives. The study highlighted their interaction with various micelles and microemulsions, providing insights into their behavior in different chemical environments. This is pertinent for understanding the electrochemical properties of similar compounds like 1-Hexadecyl-4-phenylpyridinium bromide in various media (Gounili et al., 1992).
Inhibition of Fibril Formation
Wood et al. (1996) identified hexadecyl-N-methylpiperidinium (HMP) bromide as an inhibitor of in vitro fibril formation, particularly for the Alzheimer's disease peptide Aβ. This study suggests potential therapeutic applications of similar compounds like 1-Hexadecyl-4-phenylpyridinium bromide in inhibiting the aggregation of amyloidogenic polypeptides (Wood et al., 1996).
Antibacterial Surfaces
Tiller et al. (2001) demonstrated the use of poly(4-vinyl-N-alkylpyridinium bromide) to create antibacterial surfaces. The study's findings on the effectiveness of these surfaces against airborne bacteria like Staphylococcus aureus are relevant for understanding how 1-Hexadecyl-4-phenylpyridinium bromide could be used in developing antibacterial coatings (Tiller et al., 2001).
Chromatographic Applications
Niu et al. (2009) utilized 1-hexadecyl-3-methylimidazolium bromide, a compound similar to 1-Hexadecyl-4-phenylpyridinium bromide, as a novel cationic surfactant for the separation of phenolic compounds. This indicates potential applications of 1-Hexadecyl-4-phenylpyridinium bromide in chromatography and separation techniques (Niu et al., 2009).
Polymer Studies
Fischer et al. (2001) synthesized block copolymers using N-hexadecyl-4-vinylpyridinium bromide. Their study on the behavior of these copolymers in an aqueous medium provides insights into the applications of 1-Hexadecyl-4-phenylpyridinium bromide in polymer science (Fischer et al., 2001).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as ipratropium, act as antagonists of the muscarinic acetylcholine receptor . This effect inhibits the parasympathetic nervous system in the airways .
Mode of Action
For instance, Ipratropium, a similar compound, blocks the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, causing bronchodilation .
Biochemical Pathways
It is known that similar compounds can affect the muscarinic acetylcholine receptor pathway, leading to downstream effects such as bronchodilation .
Result of Action
Based on the action of similar compounds, it can be inferred that it might cause changes such as bronchodilation .
特性
IUPAC Name |
1-hexadecyl-4-phenylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27(22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZYUOWAQNRMZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)


![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)
![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![2-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2642127.png)

![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)
